Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride
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Overview
Description
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Rearrangements
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is involved in the stereoselective synthesis and rearrangements of novel azabicyclo compounds. For instance, it has been employed in the synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing its utility in producing compounds with complex structures. The rearrangements of certain iodides to alcohols and alcohols to fluorides have been initiated using reagents like Selectfluor and Deoxo-Fluor, indicating its role in these chemical transformations. Additionally, its involvement in ring opening reactions further highlights its versatility in chemical synthesis (Krow et al., 2004).
Transition State Analogs Synthesis
The compound is also crucial in the synthesis of azabicyclo[3.1.0]hexane transition state (TS) analogs. These analogs are important in studying biochemical processes and designing inhibitors for enzymes. The synthesis process involves cyclopropanation and subsequent reduction and phosphorylation or iodination, providing access to aglycon containing TS analogs. This showcases the compound's utility in the field of bioorganic chemistry and drug design (Young & Horenstein, 2004).
Novel Synthesis Methods
Innovative methods for synthesizing azabicyclo compounds have been developed using this compound. One such method involves a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting the eco-friendliness, excellent product yields, and the use of inexpensive materials. This method represents a significant advancement in synthetic organic chemistry, offering a simpler and more sustainable approach to synthesizing these complex structures (Ghorbani et al., 2016).
Mechanism of Action
Target of Action
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332, an oral medication used for the treatment of COVID-19 .
Result of Action
The result of the action of this compound is the inhibition of viral replication, as evidenced by its use in antiviral medications . This leads to a decrease in the viral load within the host, alleviating symptoms and helping to clear the infection.
Safety and Hazards
Future Directions
The future directions for the research and development of Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride could involve improving the efficiency of the rhodium-catalyzed reaction . This could potentially be achieved by applying the information gained about donor/acceptor carbenes to acceptor carbenes .
Properties
IUPAC Name |
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZLSYGLCGLOS-FTEHNKOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185561-91-5 |
Source
|
Record name | [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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